Methyl 5-bromo-3-fluoro-2-methylbenzoate
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Overview
Description
Methyl 5-bromo-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methyl ester groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-3-fluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl 2-methylbenzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-3-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Electrophilic Substitution: Sulfuric acid (H2SO4) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Various substituted benzoates.
Reduction: Methyl 5-bromo-3-fluoro-2-methylbenzyl alcohol.
Oxidation: 5-bromo-3-fluoro-2-methylbenzoic acid.
Scientific Research Applications
Methyl 5-bromo-3-fluoro-2-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid, which may interact with biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
- Methyl 5-bromo-2-fluoro-3-methylbenzoate
- Methyl 4-bromo-3-fluoro-2-methylbenzoate
- Methyl 3-bromo-5-fluoro-2-methylbenzoate
Comparison: Methyl 5-bromo-3-fluoro-2-methylbenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and reaction pathways, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
methyl 5-bromo-3-fluoro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVRALFYMUTHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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